molecular formula C28H25ClN4O4S B307436 7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B307436
M. Wt: 549 g/mol
InChI Key: DEMQAGZVPOTLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives This compound is characterized by its unique structural features, which include a triazino ring fused with a benzoxazepine moiety, and various substituents such as a 2-chlorobenzyl group, an ethoxy group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazino Ring: The triazino ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.

    Introduction of the Benzoxazepine Moiety: The benzoxazepine ring is introduced via a condensation reaction between an ortho-aminophenol and a suitable aldehyde or ketone.

    Substitution Reactions: The 2-chlorobenzyl group is introduced through nucleophilic substitution reactions, often using 2-chlorobenzyl chloride and a suitable nucleophile.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[(2-chlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone
  • 1-{3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone

Uniqueness

7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structural complexity and the presence of multiple functional groups make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C28H25ClN4O4S

Molecular Weight

549 g/mol

IUPAC Name

1-[3-[(2-chlorophenyl)methylsulfanyl]-6-(3-ethoxy-4-methoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C28H25ClN4O4S/c1-4-36-24-15-18(13-14-23(24)35-3)27-33(17(2)34)22-12-8-6-10-20(22)25-26(37-27)30-28(32-31-25)38-16-19-9-5-7-11-21(19)29/h5-15,27H,4,16H2,1-3H3

InChI Key

DEMQAGZVPOTLCI-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl)C(=O)C)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl)C(=O)C)OC

Origin of Product

United States

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